molecular formula C4H2BrIS B2687779 4-Bromo-2-iodothiophene CAS No. 73882-40-3

4-Bromo-2-iodothiophene

Cat. No.: B2687779
CAS No.: 73882-40-3
M. Wt: 288.93
InChI Key: HRZQTBCVFBPNLR-UHFFFAOYSA-N
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Description

4-Bromo-2-iodothiophene is a halogenated thiophene derivative, characterized by the presence of both bromine and iodine atoms on the thiophene ring Thiophene itself is a five-membered aromatic ring containing one sulfur atom

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 4-Bromo-2-iodothiophene are not currently known and would require further study.

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can undergo changes over time, including stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is known that chemical compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues, interacting with transporters or binding proteins and affecting their localization or accumulation . The specific transport and distribution mechanisms of this compound are not currently known and would require further study.

Subcellular Localization

It is known that chemical compounds can be localized to specific compartments or organelles within cells, which can affect their activity or function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodothiophene typically involves the halogenation of thiophene derivatives. Another approach involves the selective monobromination followed by monoiodination of thiophene derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient halogenating agents and optimized reaction parameters is crucial for the commercial synthesis of this compound.

Comparison with Similar Compounds

  • 4-Bromo-2-chlorothiophene
  • 2-Bromo-5-iodothiophene
  • 2-Iodothiophene

Comparison: 4-Bromo-2-iodothiophene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated thiophenes. For instance, the combination of bromine and iodine allows for selective functionalization and the formation of diverse derivatives .

Properties

IUPAC Name

4-bromo-2-iodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIS/c5-3-1-4(6)7-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZQTBCVFBPNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73882-40-3
Record name 4-bromo-2-iodothiophene
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